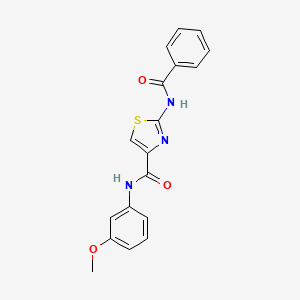

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

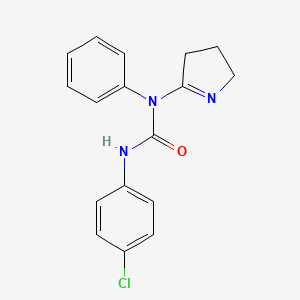

The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a benzyloxyphenyl group, an oxadiazole ring, and a quinazolinedione moiety .

Molecular Structure Analysis

The molecular formula of this compound is C18H16N2O3 . It has an average mass of 308.331 Da and a monoisotopic mass of 308.116089 Da .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. For instance, the benzylic position is often reactive, undergoing reactions such as free radical bromination and nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration. Some properties, such as its molecular weight and formula, can be determined from its structure .Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Activities

Compounds structurally related to the query molecule, particularly those featuring 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moieties, have been synthesized and tested for their potential analgesic and anti-inflammatory activities. These derivatives exhibited significant biological activities in animal models, suggesting the compound's potential application in developing new therapeutic agents for pain and inflammation management (Dewangan et al., 2016).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. For example, certain derivatives containing the 1,3,4-oxadiazole moiety have shown promising results against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. This suggests the potential for the subject compound to be explored for its antimicrobial properties, which could contribute to the development of new antibiotics or disinfectants (Vlasov et al., 2015).

Fluorescent Chemosensors

Derivatives incorporating oxadiazole structures have also been used to create fluorescent chemosensors, capable of detecting ions such as fluoride. This application is relevant in environmental monitoring, where such sensors can detect pollutants or in medical diagnostics as tools for biological imaging or analysis (Zhang et al., 2020).

Antitumor Agents

Some synthesized compounds featuring the 1,2,4-triazole and quinazoline diones have been evaluated for their antitumor activities against various human cancer cell lines. The findings indicate these compounds' potential utility in cancer therapy, providing a basis for further investigation into the compound as a possible antitumor agent (Al-Romaizan et al., 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-(benzyloxy)aniline and ethyl chloroformate. The second intermediate is 1-butyl-3-chloroquinazoline-2,4(1H,3H)-dione, which is synthesized from 4-chloro-3-nitrobenzoic acid and butylamine. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-(benzyloxy)aniline", "ethyl chloroformate", "4-chloro-3-nitrobenzoic acid", "butylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- 4-(benzyloxy)aniline is reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding N-ethyl carbamate.", "- The N-ethyl carbamate is then reacted with hydrazine hydrate to form 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 1-butyl-3-chloroquinazoline-2,4(1H,3H)-dione:", "- 4-chloro-3-nitrobenzoic acid is reduced to 4-chloro-3-aminobenzoic acid using tin(II) chloride.", "- The 4-chloro-3-aminobenzoic acid is then reacted with butylamine in the presence of triethylamine to form 1-butyl-3-aminoquinazoline-2,4(1H,3H)-dione.", "- The 1-butyl-3-aminoquinazoline-2,4(1H,3H)-dione is then chlorinated using thionyl chloride to form 1-butyl-3-chloroquinazoline-2,4(1H,3H)-dione.", "Coupling of intermediates to form final product:", "- 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid and 1-butyl-3-chloroquinazoline-2,4(1H,3H)-dione are coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione." ] } | |

Numéro CAS |

1358338-90-5 |

Formule moléculaire |

C28H26N4O4 |

Poids moléculaire |

482.54 |

Nom IUPAC |

3-butyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C28H26N4O4/c1-2-3-17-31-27(33)23-11-7-8-12-24(23)32(28(31)34)18-25-29-26(30-36-25)21-13-15-22(16-14-21)35-19-20-9-5-4-6-10-20/h4-16H,2-3,17-19H2,1H3 |

Clé InChI |

OQKYPGUUVWZPTH-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2817816.png)

![1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2817817.png)

![8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B2817818.png)

![3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2817823.png)

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)

![N-(4-acetamidophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2817826.png)

![(E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817832.png)

![1-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817833.png)

![1-(4-methylphenyl)-5-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2817838.png)